molecular formula C11H16N2O2S B11802260 Ethyl 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate

Ethyl 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B11802260
M. Wt: 240.32 g/mol
InChI Key: JSFFEPMTNICTHW-UHFFFAOYSA-N
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Description

Ethyl 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound that belongs to the class of thiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclohexyl isothiocyanate with ethyl hydrazinecarboxylate in the presence of a base, such as triethylamine, to form the desired thiadiazole ring. The reaction is usually carried out in an organic solvent, such as ethanol, under reflux conditions to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethyl ester group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amides, thioesters.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics and antifungal agents.

    Medicine: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.

    Industry: It is used in the development of agrochemicals, such as herbicides and pesticides, due to its biological activity against various pests and weeds.

Mechanism of Action

The mechanism of action of Ethyl 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as proteases and kinases, by binding to their active sites. This inhibition disrupts essential cellular processes, leading to the death of microbial or cancer cells. Additionally, the compound’s ability to generate reactive oxygen species contributes to its cytotoxic effects.

Comparison with Similar Compounds

Ethyl 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate can be compared with other thiadiazole derivatives, such as:

    Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate: Similar structure but with a methyl group instead of a cyclohexyl group. It exhibits different biological activities and chemical properties.

    Ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate: Contains an ethyl group instead of a cyclohexyl group. It has distinct reactivity and applications.

    1,3,4-Thiadiazole-2-thiol: Lacks the ester group and has a thiol group instead. It is used in different chemical reactions and applications.

The uniqueness of this compound lies in its cyclohexyl group, which imparts specific steric and electronic effects, influencing its reactivity and biological activity.

Properties

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

ethyl 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate

InChI

InChI=1S/C11H16N2O2S/c1-2-15-11(14)10-13-12-9(16-10)8-6-4-3-5-7-8/h8H,2-7H2,1H3

InChI Key

JSFFEPMTNICTHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=C(S1)C2CCCCC2

Origin of Product

United States

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